molecular formula C10H11NO2 B8499524 2-(Propanoylamino)benzaldehyde

2-(Propanoylamino)benzaldehyde

Cat. No.: B8499524
M. Wt: 177.20 g/mol
InChI Key: MTHWOUKDPVLAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propanoylamino)benzaldehyde is an organic compound that belongs to the class of amides. It is characterized by the presence of a formyl group attached to the phenyl ring and a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Propanoylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Propanoylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-(Carboxyphenyl)propanamide.

    Reduction: 2-(Hydroxymethylphenyl)propanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(Propanoylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

2-(Propanoylamino)benzaldehyde can be compared with other similar compounds such as N-phenylpropanamide and N-(2-hydroxyphenyl)propanamide. While all these compounds share the propanamide moiety, the presence of different substituents on the phenyl ring imparts unique chemical and biological properties. For instance, this compound is unique due to the presence of the formyl group, which makes it more reactive in certain chemical reactions .

Comparison with Similar Compounds

  • N-Phenylpropanamide
  • N-(2-Hydroxyphenyl)propanamide
  • N-(2,5-Dioxopyrrolidin-1-yl)propanamide

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-formylphenyl)propanamide

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-7H,2H2,1H3,(H,11,13)

InChI Key

MTHWOUKDPVLAGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol), and triethylamine (1.39 mL, 10 mmol) in dichloromethane (50 mL) was added propionyl chloride (1.04 mL, 12 mol). The reaction was stirred at room temperature for 3 days. The reaction solution was washed with water and then dried over magnesium sulfate and concentrated in vacuo to yield the crude product (1.65 g, 93%). The product was used without further purification. 1H NMR (400 MHz, CDCl3) δ 11.16 (s, 1H), 9.93 (s, 1H), 8.77 (d, J=8.5 Hz, 1H), 7.67 (d, J=7.7 Hz, 1H), 7.62 (t, J=7.1 Hz, 1H), 7.22 (t, J=7.5 Hz, 1H), 2.51 (q, J=7.6 Hz, 2H), 1.29 (t, J=7.6 Hz, 3H); HPLC ret. time 1.34 min, 10-99% CH3CN, 5 min run; ESI-MS m/z 177.2 (M+1)+.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 2-aminobenzaldehyde (1 g, 8.26 mmol) and Et3N (1.15 ml, 8.26 mmol) in DCM (50 ml) was added propionyl chloride (0.72 ml, 8.26 mmol) and the resulting mixture stirred at RT for 3 days. The mixture washed with water, sat. NaCl, dried over MgSO4, filtered and evaporated to afford the title compound 1.4 g (96%). 1H NMR (CDCl3): 1.30 (t, J 7.6 Hz, 3H), 2.51 (q, J 7.6 Hz, 2H), 7.23 (m, 1H), 7.62 (m, 1H), 7.69 (m, 1H), 8.78 (m, 1H), 9.94 (s, 1H), 11.19 (brs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

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